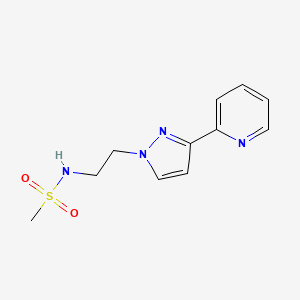

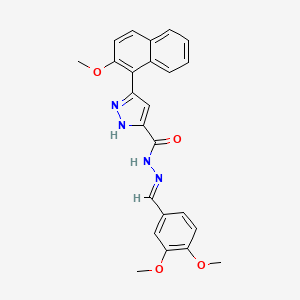

7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.

BenchChem offers high-quality 7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Shielding and Vibrational Dynamics

Compounds similar to the specified chemical structure have been studied for their unique physical properties, such as ring current shielding effects and molecular motions. For instance, the study of aromatic compounds related to piperazine diones has provided insights into how temperature influences molecular shielding and vibrations, a phenomenon critical in understanding molecular interactions and stability (Frigerio, Rae, & Wong, 1982).

Luminescent Properties and Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of naphthalimide derivatives, including those with piperazine substituents, have been explored. These properties are crucial for developing new materials for optical applications, including sensors and fluorescent probes (Gan et al., 2003).

Chemosensors for Metal Ions

Compounds incorporating naphthalene and piperazine structures have been synthesized and characterized for their ability to detect metal ions selectively. This research is significant for developing new chemosensors with applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Pharmacological Evaluations

Derivatives of purine-2,6-dione have been investigated for their potential as psychotropic agents, focusing on their affinity and functional activity at serotonin and dopamine receptors. These studies are fundamental in the quest for new therapeutic agents targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antimicrobial and Chemosensitizer Research

The quest for novel antimicrobials has led to the investigation of imidazolidine derivatives as potential chemosensitizers to combat antibiotic-resistant bacteria, such as MRSA. This research is crucial for addressing the global challenge of antibiotic resistance (Matys et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the purine ring, followed by the introduction of the butyl and methyl groups, and finally the attachment of the naphthalen-1-ylmethylpiperazine moiety.", "Starting Materials": [ "Guanine", "Butylamine", "Methyl iodide", "Naphthalen-1-ylmethanamine", "Piperazine", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform", "Water" ], "Reaction": [ "Step 1: Synthesis of 7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. Guanine is reacted with acetic anhydride and sodium acetate in ethanol to form 6-acetamido-7H-purine.", "b. 6-acetamido-7H-purine is then reacted with hydrochloric acid and sodium hydroxide to form 7-amino-3-methyl-1H-purine-2,6(3H,7H)-dione.", "c. 7-amino-3-methyl-1H-purine-2,6(3H,7H)-dione is then reacted with butylamine and methyl iodide in chloroform to form 7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: Synthesis of 8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. Naphthalen-1-ylmethanamine is reacted with piperazine in ethanol to form 4-(naphthalen-1-ylmethyl)piperazine.", "b. 4-(naphthalen-1-ylmethyl)piperazine is then reacted with 7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione in chloroform to form 8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione." ] } | |

CAS-Nummer |

898437-31-5 |

Produktname |

7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |

Molekularformel |

C25H30N6O2 |

Molekulargewicht |

446.555 |

IUPAC-Name |

7-butyl-3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione |

InChI |

InChI=1S/C25H30N6O2/c1-3-4-12-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-15-13-29(14-16-30)17-19-10-7-9-18-8-5-6-11-20(18)19/h5-11H,3-4,12-17H2,1-2H3,(H,27,32,33) |

InChI-Schlüssel |

JKWOOCVTKJAOFM-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2500647.png)

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)

![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)

![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)

![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)

![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)